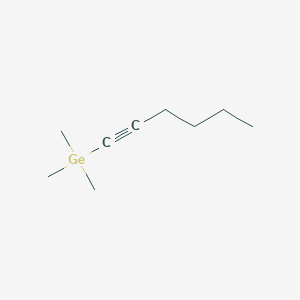
Germane, 1-hexynyltrimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, 1-hexynyltrimethyl- is an organogermanium compound with the molecular formula C9H18Ge It is a derivative of germane (GeH4) where one of the hydrogen atoms is replaced by a 1-hexynyl group and the remaining three hydrogen atoms are replaced by methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Germane, 1-hexynyltrimethyl- typically involves the reaction of trimethylgermanium chloride with 1-hexyne in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: While specific industrial production methods for Germane, 1-hexynyltrimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Germane, 1-hexynyltrimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The 1-hexynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Germane, 1-hexynyltrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: There is interest in its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films.
Mécanisme D'action
The mechanism of action of Germane, 1-hexynyltrimethyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium, which can participate in various bonding and electronic interactions. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Germane (GeH4): The simplest germanium hydride, used as a precursor for other germanium compounds.
Trimethylgermane (Ge(CH3)3H): A related compound with three methyl groups and one hydrogen atom attached to germanium.
Hexylgermane (Ge(C6H13)H3): A compound with a hexyl group and three hydrogen atoms attached to germanium.
Uniqueness: Germane, 1-hexynyltrimethyl- is unique due to the presence of both a 1-hexynyl group and three methyl groups attached to germanium. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62857-80-1 |
|---|---|
Formule moléculaire |
C9H18Ge |
Poids moléculaire |
198.87 g/mol |
Nom IUPAC |
hex-1-ynyl(trimethyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
SIJXVYMIMREPMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#C[Ge](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



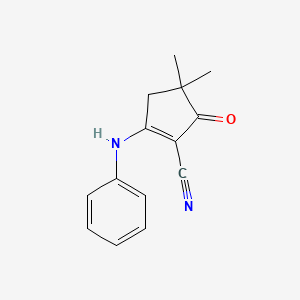
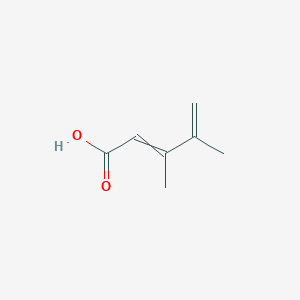
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
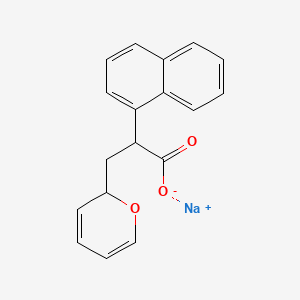

![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
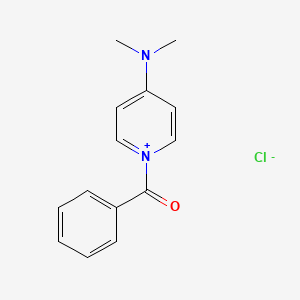
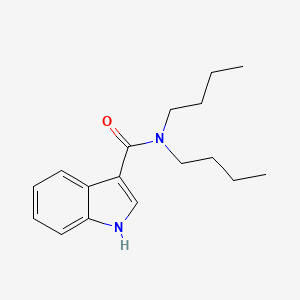
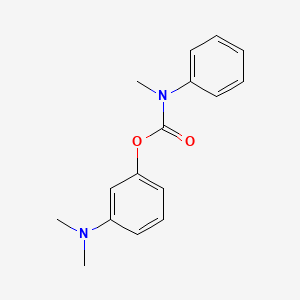
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)


